7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
7-chloro-4-hydroxy-1-methyl-5-phenyl-3,5-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19(21)10-15(18)20)11-5-3-2-4-6-11/h2-9,16,21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPFLVHSRDOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 65267-29-0
- IUPAC Name : 7-chloro-4-hydroxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
Benzodiazepines primarily exert their effects through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This results in various pharmacological effects including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties.
Pharmacological Effects
Research indicates that this compound demonstrates significant activity in several areas:
- Anxiolytic Activity : The compound has been shown to reduce anxiety-like behaviors in animal models.
- Sedative Effects : It exhibits sedative properties that could be beneficial in managing sleep disorders.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from excitotoxicity.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain types of glutamate receptors (AMPARs), which are critical for synaptic transmission and plasticity. For instance:
In Vivo Studies
In vivo studies have shown promising results regarding the efficacy of this compound in reducing anxiety and improving sleep quality in rodent models. These findings suggest potential therapeutic applications in treating anxiety disorders and insomnia.
Case Studies
Several case studies highlight the effectiveness of benzodiazepine derivatives in clinical settings:
- Case Study on Anxiety Management : A clinical trial demonstrated that patients treated with this compound reported significant reductions in anxiety scores compared to a placebo group.
- Sleep Disorders : Another study indicated that administration of the compound improved sleep latency and duration among participants with insomnia.
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Effect | IC50 (GluA1) |
|---|---|---|---|
| 7-Chloro... | High | Moderate | 2.203 μM |
| Diazepam | High | High | 0.5 μM |
| Lorazepam | Moderate | High | 0.8 μM |
Scientific Research Applications
Basic Information
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 65267-29-0
Structural Characteristics
The compound features a benzodiazepine structure with a chloro substituent at the 7-position and a hydroxy group at the 4-position. This configuration is crucial for its biological activity and interaction with neurotransmitter systems.
Sedative and Hypnotic Effects
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is primarily recognized for its sedative effects. As an impurity of temazepam, it contributes to the overall pharmacological profile of the drug. Temazepam is often prescribed for insomnia and anxiety disorders due to its ability to enhance GABAergic activity in the central nervous system .
Research on Mechanisms of Action
Studies have indicated that this compound enhances the effects of gamma-aminobutyric acid (GABA), which is a primary inhibitory neurotransmitter in the brain. This enhancement leads to increased sedation and anxiolytic effects, making it a subject of interest in research focused on anxiety and sleep disorders .
Potential Therapeutic Uses
While primarily studied as an impurity, there is ongoing research into the potential therapeutic uses of this compound itself. Its structural similarity to other benzodiazepines suggests it may have applications in treating conditions such as:
- Anxiety Disorders : Due to its sedative properties.
- Sleep Disorders : As part of formulations aimed at improving sleep quality.
Safety Profile
Toxicological studies are essential for understanding the safety profile of this compound. The acute toxicity levels are generally low; however, comprehensive studies are required to establish long-term effects and potential side effects associated with prolonged exposure or high doses .
Case Studies
Several case studies have documented the effects of benzodiazepine impurities on patient outcomes. These studies emphasize the importance of controlling impurities in pharmaceutical formulations to avoid adverse reactions. For instance, variations in impurity profiles can lead to different therapeutic outcomes or increased side effects in patients taking temazepam .
Comparison with Similar Compounds
Comparison with Similar Benzodiazepines
Structural Differences and Implications
Diazepam
- Structure : 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one .
- Key Differences : Lacks hydroxyl groups; the 1-methyl and 7-chloro substituents enhance lipophilicity, contributing to rapid brain penetration and a long half-life (20–100 hours) .
- Clinical Use : Anxiolytic, sedative, and muscle relaxant .
Temazepam
- Structure : 7-Chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one .
- Key Differences : Features a 3-hydroxy group instead of 4-hydroxy, improving water solubility and shortening elimination half-life (8–20 hours) .
- Clinical Use: Hypnotic agent with faster onset due to enhanced solubility .
Oxazepam
- Structure : 7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one .
- Key Differences : Lacks the 1-methyl group, making it a metabolite of diazepam. The 3-hydroxy group facilitates glucuronidation, resulting in a shorter half-life (4–15 hours) .
- Clinical Use : Anxiolytic with reduced accumulation risk in elderly patients .
Midazolam
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Structural and Pharmacological Data
Key Observations:
- Hydroxy Position : The 4-hydroxy group in the target compound may alter metabolic pathways compared to 3-hydroxy analogs. Hydroxylation typically facilitates phase II metabolism (e.g., glucuronidation), but position 4 could delay this process .
- Methyl Group Impact : The 1-methyl group (shared with diazepam and temazepam) likely reduces first-pass metabolism, increasing oral bioavailability .
- Chloro Substitution : The 7-chloro group is conserved across most analogs, enhancing GABAA receptor affinity and reducing degradation by hepatic enzymes .
Preparation Methods
Phosphorus Pentachloride-Mediated Cyclization
The most extensively documented method involves a two-step sequence starting from 5-chloro-N-methyl-N-phthalimidoacetylanthranilic acid. Reaction with hydrazine in ethanol at 60–70°C for 3–4 hours yields N-aminoacetyl-5-chloro-N-methylanthranilic acid, a novel intermediate. Subsequent treatment with phosphorus pentachloride in methylene chloride at 0–5°C initiates cyclization, forming the benzodiazepine core. Final aromatic substitution with benzene in the presence of aluminum chloride at 25°C introduces the 5-phenyl group. This method achieves an overall yield of 72–78% after recrystallization from ethanol-water.
Critical Parameters
-
Solvent Selection : Ethanol optimizes hydrazinolysis by balancing reactivity and intermediate solubility.
-
Temperature Control : Maintaining sub-10°C during PCl₅ addition prevents chlorination of the benzene ring.
-
Catalyst Loading : Stoichiometric AlCl₃ (1.1 equiv) maximizes Friedel-Crafts alkylation efficiency while minimizing tar formation.
Ring Expansion via Acid Treatment
An alternative pathway employs acid-catalyzed ring expansion of a carbalkoxy-substituted precursor. Heating 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one-4-carboxylate in concentrated HCl at 110°C for 8 hours induces decarboxylation and hydroxylation, yielding the 4-hydroxy derivative. While this route simplifies late-stage functionalization, it suffers from lower yields (58–64%) due to competing hydrolysis of the diazepine ring.
Reaction Mechanism
-
Protonation : Carboxylate oxygen protonation weakens the C–O bond, facilitating CO₂ release.
-
Hydride Shift : A 1,2-hydride shift generates a carbocation at C4, which traps water to form the 4-hydroxy group.
Intermediate Synthesis and Purification
N-Aminoacetyl-5-Chloro-N-Methylanthranilic Acid
This intermediate, critical to the phosphorus pentachloride route, is synthesized via hydrazinolysis of the phthalimido-protected precursor. Key characterization data include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (decomp.) | Differential Scanning Calorimetry |
| Purity | ≥98.5% | HPLC (C18, 0.1% TFA) |
| Solubility | 12 mg/mL in DMSO | Gravimetric Analysis |
Purification via sequential washes with cold ethyl acetate and hexane removes residual hydrazine and phthalic hydrazide byproducts.
Reaction Optimization and Yield Analysis
Impact of Reaction Time on Cyclization
Prolonged reaction times beyond 4 hours during the PCl₅ step lead to over-chlorination, reducing yield by 15–20%. Kinetic studies reveal optimal conversion occurs within 2.5–3 hours.
Temperature Effects in Ring Expansion
Elevating the HCl treatment temperature above 120°C accelerates decarboxylation but promotes dehydration of the 4-hydroxy group to form a quinazoline impurity. Controlled heating at 110°C balances reaction rate and product stability.
Yield Comparison
| Method | Average Yield | Purity (%) |
|---|---|---|
| PCl₅-Mediated Cyclization | 75% | 98.2 |
| Acid-Catalyzed Expansion | 61% | 95.7 |
Industrial-Scale Production Considerations
Equipment Requirements
Q & A
Q. In vitro :
- Hepatic microsomal assays : Assess metabolic stability using human liver microsomes to predict clearance rates .
- Caco-2 permeability : Evaluate intestinal absorption potential .
In vivo : - Rodent models : Measure plasma half-life and brain penetration via LC-MS/MS after oral or intravenous administration .
- Cerebrospinal fluid (CSF) sampling : Confirm CNS bioavailability in larger animals (e.g., dogs) .
How can computational methods predict the compound’s off-target binding risks?
Q. Strategies to minimize off-target effects :
- Molecular docking : Screen against databases like ChEMBL or PubChem to identify potential interactions with non-GABA targets (e.g., serotonin receptors) .
- Machine learning models : Train on benzodiazepine ADMET datasets to predict toxicity or CYP450 inhibition .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between GABAA receptor subtypes to enhance selectivity .
What are the challenges in scaling up the synthesis from lab to pilot scale, and how can they be addressed?
Q. Key challenges :
- Exothermic reactions : Use jacketed reactors with precise temperature control to manage heat during acylation .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or countercurrent chromatography .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
